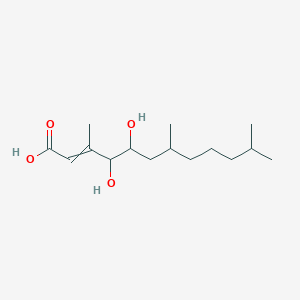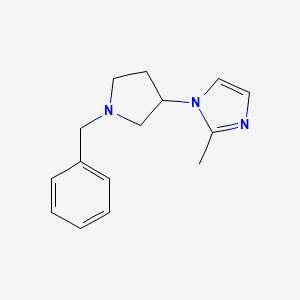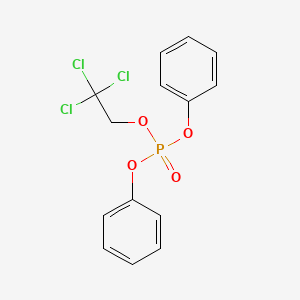
Diphenyl 2,2,2-trichloroethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl 2,2,2-trichloroethyl phosphate is an organophosphorus compound with the molecular formula C14H10Cl3O4P. It is a type of phosphate ester, which is commonly used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diphenyl 2,2,2-trichloroethyl phosphate can be synthesized through the reaction of diphenyl phosphate with 2,2,2-trichloroethanol in the presence of a condensing agent. The reaction typically involves the use of a base such as pyridine to facilitate the formation of the phosphate ester bond .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale phosphorylation reactions. These reactions are carried out in specialized reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Diphenyl 2,2,2-trichloroethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert the phosphate ester into different organophosphorus compounds.
Substitution: Nucleophilic substitution reactions can replace the trichloroethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phosphates and organophosphorus compounds, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Diphenyl 2,2,2-trichloroethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is utilized in studies involving enzyme inhibition and protein phosphorylation.
Industry: This compound is used as a flame retardant and plasticizer in various industrial products.
Wirkmechanismus
The mechanism of action of diphenyl 2,2,2-trichloroethyl phosphate involves its interaction with biological molecules, particularly enzymes. The compound can inhibit enzyme activity by phosphorylating serine or threonine residues in the active site of the enzyme. This phosphorylation disrupts the normal function of the enzyme, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2,2,2-trichloroethyl) phosphate
- Tris(2,2,2-trichloroethyl) phosphate
- 2,2,2-Trichloroethyl phosphate
Uniqueness
Diphenyl 2,2,2-trichloroethyl phosphate is unique due to its specific combination of diphenyl and trichloroethyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity that makes it suitable for a wide range of applications in both research and industry .
Eigenschaften
CAS-Nummer |
64675-28-1 |
|---|---|
Molekularformel |
C14H12Cl3O4P |
Molekulargewicht |
381.6 g/mol |
IUPAC-Name |
diphenyl 2,2,2-trichloroethyl phosphate |
InChI |
InChI=1S/C14H12Cl3O4P/c15-14(16,17)11-19-22(18,20-12-7-3-1-4-8-12)21-13-9-5-2-6-10-13/h1-10H,11H2 |
InChI-Schlüssel |
OFQSNVDVTUEFPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OP(=O)(OCC(Cl)(Cl)Cl)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


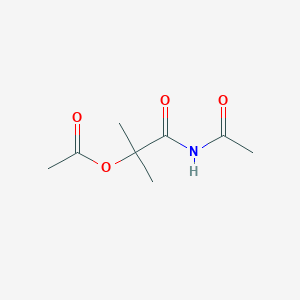
![3-Methyl-N-[(2-nitrophenyl)sulfanyl]-L-valine](/img/structure/B14503779.png)


![6-[2-(2-Ethyl-1H-benzimidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14503788.png)
![1-(6-Benzyl-2-hydroxy-4-methyl[1,1'-biphenyl]-3-yl)ethan-1-one](/img/structure/B14503791.png)
![3-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tyrosine](/img/structure/B14503800.png)

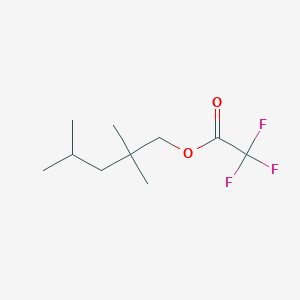
![N-[Bis(2-chloroethyl)carbamoyl]glycine](/img/structure/B14503824.png)

